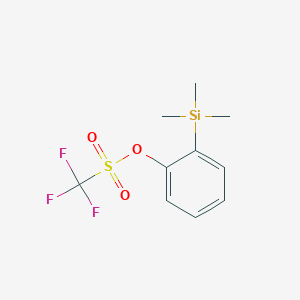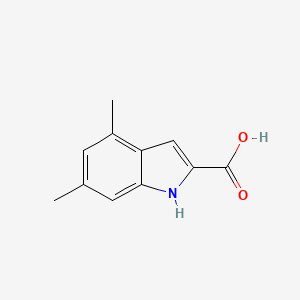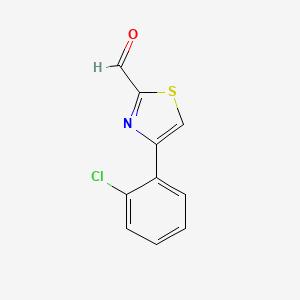![molecular formula C11H15NO4S B1306704 Ácido 2-{[(4-metilfenil)sulfonil]amino}butanoico CAS No. 69676-71-7](/img/structure/B1306704.png)
Ácido 2-{[(4-metilfenil)sulfonil]amino}butanoico
Descripción general
Descripción
2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid is a compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amino group. While the specific compound is not directly discussed in the provided papers, similar compounds with sulfonyl groups have been synthesized and studied for various applications, including as intermediates in dye production and pharmaceuticals, as well as in complexation with metals for potential biological activities.
Synthesis Analysis
The synthesis of related sulfonyl-containing compounds has been reported using different starting materials and synthesis routes. For instance, a scalable synthesis of 2-[(4-dodecyloxyphenyl)sulfonyl]butanoic acid was developed starting from phenol, involving steps such as etherification, chlorosulfonation, reduction, nucleophilic reaction by C-S coupling, and hydrolyzation, achieving an overall yield of 66% . Similarly, the synthesis of 3-methyl-2-(phenylsulfonylamido)butanoic acid involved complexation with metals, indicating the versatility of sulfonyl-containing compounds in forming various derivatives .
Molecular Structure Analysis
The molecular structure of sulfonyl-containing compounds can be complex, with the potential for various intermolecular interactions. For example, in the case of 3-methyl-2-(phenylsulfonylamido)butanoic acid, molecules are connected via N–H···O–H bonds forming a 2D polymeric network, which is evident from crystallographic analysis . The presence of the sulfonyl group can also influence the electron delocalization and bond lengths within the molecule, as observed in other sulfur-nitrogen compounds .
Chemical Reactions Analysis
Sulfonyl groups are known to participate in various chemical reactions, including sulfonation, which can be used to remove undesired isomers in the synthesis of pharmaceutical intermediates, such as 4,4-bis(4-fluorophenyl)butanoic acid . The reactivity of the sulfonyl group can thus be exploited to achieve specific outcomes in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl-containing compounds are influenced by their molecular structure. The presence of metal complexes, as seen in the case of 3-methyl-2-(phenylsulfonylamido)butanoic acid, can impart antimicrobial and enzyme inhibition activities, as well as moderate antioxidant activity . The sulfonyl group's ability to form strong intermolecular bonds can also affect the compound's solubility, melting point, and other physical properties.
Aplicaciones Científicas De Investigación
¡Claro! Aquí tiene un análisis completo de las aplicaciones de investigación científica del ácido 2-{[(4-metilfenil)sulfonil]amino}butanoico, centrándose en seis aplicaciones únicas:
Agente Antiulceroso
El ácido 2-{[(4-metilfenil)sulfonil]amino}butanoico ha sido estudiado por su potencial como agente antiulceroso. La investigación indica que este compuesto puede inhibir la secreción gástrica y proteger la mucosa gástrica contra las úlceras inducidas por productos químicos y estrés. Funciona inhibiendo la actividad de la ATPasa H+/K+ en el microsoma gástrico, que es crucial para la secreción ácida en el estómago .
Propiedades Antibacterianas
Este compuesto ha mostrado prometedoras propiedades antibacterianas. Los estudios han demostrado su eficacia contra diversas cepas bacterianas, lo que lo convierte en un candidato potencial para el desarrollo de nuevos agentes antibacterianos. El grupo sulfonamida del compuesto es conocido por su capacidad de inhibir el crecimiento bacteriano al interferir con la síntesis de ácido fólico en las bacterias .
Aplicaciones Antiinflamatorias
El ácido 2-{[(4-metilfenil)sulfonil]amino}butanoico ha sido explorado por sus propiedades antiinflamatorias. Puede inhibir la producción de citocinas proinflamatorias y reducir la inflamación. Esto lo convierte en un posible agente terapéutico para el tratamiento de enfermedades inflamatorias como la artritis y la enfermedad inflamatoria intestinal .
Investigación del Cáncer
El compuesto ha sido investigado por su potencial en la investigación del cáncer. Ha mostrado la capacidad de inhibir el crecimiento de las células cancerosas in vitro. El mecanismo implica la inhibición de enzimas y vías específicas que son cruciales para la proliferación y supervivencia de las células cancerosas .
Efectos Neuroprotectores
La investigación ha sugerido que el ácido 2-{[(4-metilfenil)sulfonil]amino}butanoico puede tener efectos neuroprotectores. Puede proteger las neuronas del estrés oxidativo y la apoptosis, que son características comunes en enfermedades neurodegenerativas como el Alzheimer y el Parkinson. Esto lo convierte en un posible candidato para el desarrollo de fármacos neuroprotectores .
Actividad Antioxidante
El compuesto ha sido estudiado por su actividad antioxidante. Puede eliminar los radicales libres y reducir el estrés oxidativo, lo que es beneficioso para prevenir el daño celular y el envejecimiento. Esta propiedad es particularmente útil en el desarrollo de suplementos y productos farmacéuticos destinados a reducir el daño oxidativo .
Mecanismo De Acción
Pharmacokinetics
- Compound X is absorbed from the gastrointestinal tract (or other routes of administration) into the bloodstream . It likely distributes throughout the body, reaching various tissues and organs. Enzymes in the liver or other tissues metabolize Compound X. The compound is eventually eliminated, primarily through renal excretion.
Direcciones Futuras
The future directions for research on “2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid” could include further exploration of its potential antiulcer effects , as well as a more detailed investigation of its synthesis, chemical reactions, and physical and chemical properties. Additionally, more research is needed to understand its safety profile and potential hazards.
Propiedades
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-10(11(13)14)12-17(15,16)9-6-4-8(2)5-7-9/h4-7,10,12H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFPTFVQZWHPPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390537 | |
| Record name | 2-{[(4-methylphenyl)sulfonyl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69676-71-7 | |
| Record name | 2-{[(4-methylphenyl)sulfonyl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes these 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid derivatives particularly interesting for antimicrobial development?
A: These compounds are designed with an amino acid side chain, a feature that often enhances biological activity and interaction with biological targets. Research has shown that the presence of a (2$S)$-4-(methylsulfanyl)-2-[[(4-methylphenyl)sulfonyl] amino]butanoic acid hydrazide moiety in the structure contributes to significant antimicrobial activity, particularly against Gram-positive bacteria. [] This is further corroborated by the study on N-(arylsulfonyl) Valine Hydrazones, where the inclusion of an amino acid side chain led to promising anti-HIV activity. []
Q2: How does the structure of these compounds relate to their antimicrobial activity?
A: While the exact mechanism of action for these acylhydrazones is still under investigation, it is clear that structural modifications significantly impact their efficacy. For instance, compound 23, featuring a specific acyl group attached to the hydrazide moiety, demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC of 3.9 µg/mL. [] This highlights the importance of the acyl group in determining the antimicrobial spectrum and potency. Similarly, within the N-(arylsulfonyl) Valine Hydrazones, specific structural features led to potent anti-HIV activity with promising CC50 values. [] Further research exploring structure-activity relationships is crucial to optimize these compounds for targeted antimicrobial therapy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




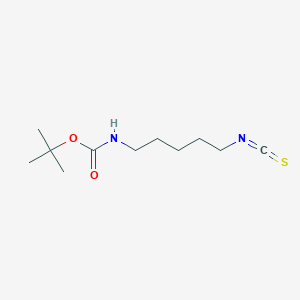

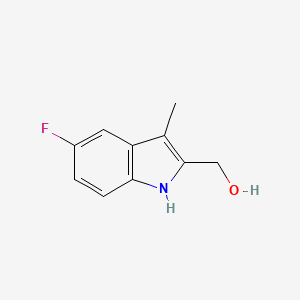

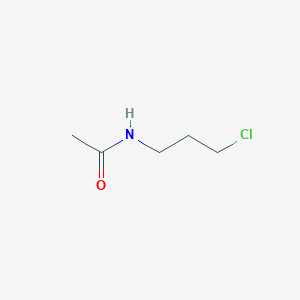
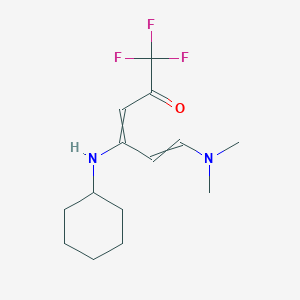

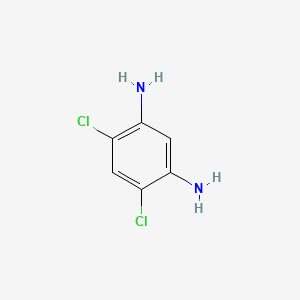
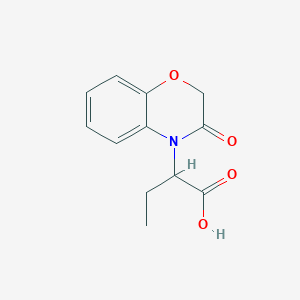
![2-(2-Methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid](/img/structure/B1306664.png)
